IRBESARTAN-D4
IRBESARTAN-D4
Irbesartan-d4 is intended for use as an internal standard for the quantification of irbesartan by GC- or LC-MS. Irbesartan is an antagonist of the angiotensin II type 1 (AT1) receptor (Ki = 1.3 nM). It is an insurmountable antagonist of AT1, as its antagonism cannot be overcome by increasing concentrations of angiotensin II. Irbesartan (3, 10, and 30 mg/kg) reduces blood pressure in stroke-prone spontaneously hypertensive rats and increases survival of SPSH rats fed a high-salt low-protein diet. It also reduces plaque formation, collagen content, as well as the increased expression of the AT1 receptor, PDGF-b, MCP-1, and VCAM-1 in a model of diabetes-induced atherosclerosis using apolipoprotein E (ApoE) knockout mice with diabetes induced by streptozotocin (STZ;). Formulations containing irbesartan have been used, alone and in combination with diuretics, in the treatment of hypertension.
The isotope labeled form of Irbesartan which is a highly effective angiotensin II type 1 receptor antagonist, could be used in the treatment of hypertensive.
The isotope labeled form of Irbesartan which is a highly effective angiotensin II type 1 receptor antagonist, could be used in the treatment of hypertensive.
Brand Name:
Vulcanchem
CAS No.:
1216883-23-6
VCID:
VC0196433
InChI:
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D
SMILES:
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Molecular Formula:
C25H28N6O
Molecular Weight:
432.6 g/mol
IRBESARTAN-D4
CAS No.: 1216883-23-6
Cat. No.: VC0196433
Molecular Formula: C25H28N6O
Molecular Weight: 432.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
Description | Irbesartan-d4 is intended for use as an internal standard for the quantification of irbesartan by GC- or LC-MS. Irbesartan is an antagonist of the angiotensin II type 1 (AT1) receptor (Ki = 1.3 nM). It is an insurmountable antagonist of AT1, as its antagonism cannot be overcome by increasing concentrations of angiotensin II. Irbesartan (3, 10, and 30 mg/kg) reduces blood pressure in stroke-prone spontaneously hypertensive rats and increases survival of SPSH rats fed a high-salt low-protein diet. It also reduces plaque formation, collagen content, as well as the increased expression of the AT1 receptor, PDGF-b, MCP-1, and VCAM-1 in a model of diabetes-induced atherosclerosis using apolipoprotein E (ApoE) knockout mice with diabetes induced by streptozotocin (STZ;). Formulations containing irbesartan have been used, alone and in combination with diuretics, in the treatment of hypertension. The isotope labeled form of Irbesartan which is a highly effective angiotensin II type 1 receptor antagonist, could be used in the treatment of hypertensive. |
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CAS No. | 1216883-23-6 |
Molecular Formula | C25H28N6O |
Molecular Weight | 432.6 g/mol |
IUPAC Name | 2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Standard InChI | InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D |
Standard InChI Key | YOSHYTLCDANDAN-WQKXEYJYSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] |
SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Appearance | White Solid |
Melting Point | 183-185°C |
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